![molecular formula C9H17NO4 B1338912 Tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate CAS No. 298681-10-4](/img/structure/B1338912.png)
Tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H17NO4 . It has a molecular weight of 203.24 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate and its derivatives has been reported in the literature . For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives substituted at the 3-position and in the allylic fragment reacted with L-selectride in anhydrous tetrahydrofuran to give tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield .Molecular Structure Analysis
The molecular structure of Tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate has been characterized using various techniques such as 1H NMR, 13C NMR, MS, and FT-IR . The single crystal of the compound was evaluated using X-ray diffraction (XRD) .Physical And Chemical Properties Analysis
Tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate has a molecular weight of 203.24 g/mol . It has a XLogP3-AA value of -0.4, indicating its relative hydrophilicity . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 203.11575802 g/mol .Scientific Research Applications
Synthesis of Bioactive Molecules
Tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate: is a valuable intermediate in the synthesis of bioactive molecules. Its structure is pivotal in the stereoselective synthesis of substituted piperidines, which are a class of compounds with a wide range of biological activities . These activities include acting as neurotransmitter analogs, enzyme inhibitors, and receptor ligands, making them useful in drug discovery and medicinal chemistry.
Chiral Building Blocks
The compound serves as a chiral building block for the synthesis of complex organic molecules. Its chirality is essential for creating substances that can interact with biological systems in a specific manner. This is particularly important in the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety .
Research Tool in Organic Chemistry
Lastly, it is a research tool in organic chemistry, providing insights into reaction mechanisms and the behavior of similar compounds. Studies involving Tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate can lead to the development of new synthetic methodologies and a deeper understanding of chemical processes .
Safety and Hazards
The compound is associated with hazard statements H315, H319, H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-4-6(11)7(12)5-10/h6-7,11-12H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXQBMZDVBHSLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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